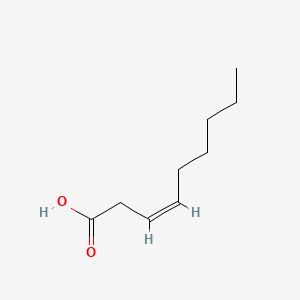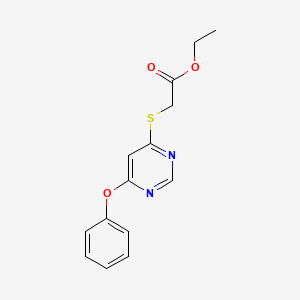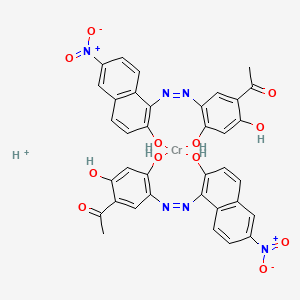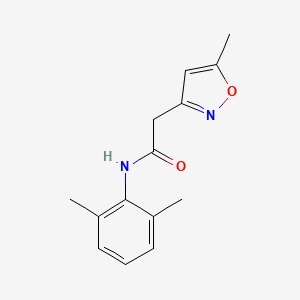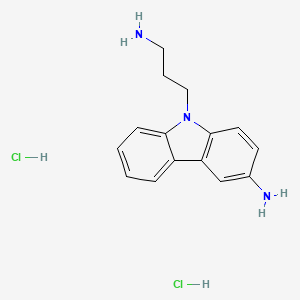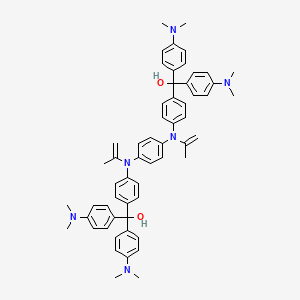
4,4'-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)benzyl) alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)benzyl) alcohol is a complex organic compound with the molecular formula C58H64N6O2. This compound is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)benzyl) alcohol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Amination Reactions: Introduction of amino groups into the molecule.
Aromatic Substitution Reactions: Substitution of hydrogen atoms in aromatic rings with other functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis of intermediate compounds.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
化学反应分析
Types of Reactions
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)benzyl) alcohol undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of imine groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .
科学研究应用
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)benzyl) alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)benzyl) alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure with methylene bridges and dimethylamino groups.
4,4’-Bis(dimethylamino)benzophenone: Contains dimethylamino groups and aromatic rings.
4,4’-Diaminodiphenylmethane: Features amino groups and aromatic rings.
Uniqueness
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)benzyl) alcohol is unique due to its complex structure, which includes multiple functional groups and aromatic rings.
属性
CAS 编号 |
85586-75-0 |
|---|---|
分子式 |
C58H64N6O2 |
分子量 |
877.2 g/mol |
IUPAC 名称 |
[4-[4-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-N-prop-1-en-2-ylanilino]-N-prop-1-en-2-ylanilino]phenyl]-bis[4-(dimethylamino)phenyl]methanol |
InChI |
InChI=1S/C58H64N6O2/c1-41(2)63(53-33-21-47(22-34-53)57(65,43-13-25-49(26-14-43)59(5)6)44-15-27-50(28-16-44)60(7)8)55-37-39-56(40-38-55)64(42(3)4)54-35-23-48(24-36-54)58(66,45-17-29-51(30-18-45)61(9)10)46-19-31-52(32-20-46)62(11)12/h13-40,65-66H,1,3H2,2,4-12H3 |
InChI 键 |
CLQRKSYGFUWHML-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)N(C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C(C6=CC=C(C=C6)N(C)C)(C7=CC=C(C=C7)N(C)C)O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


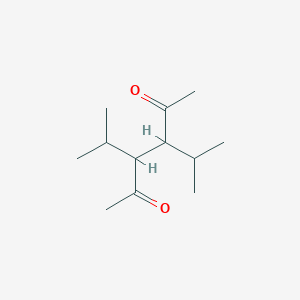
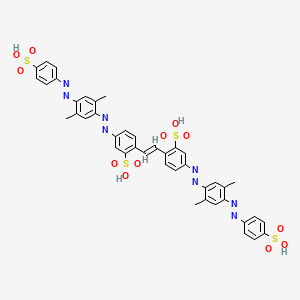
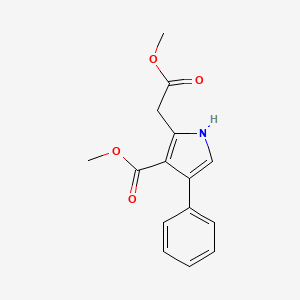
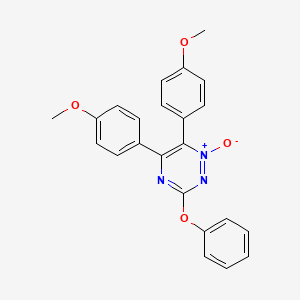
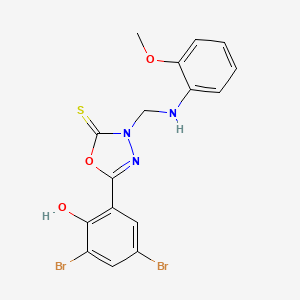
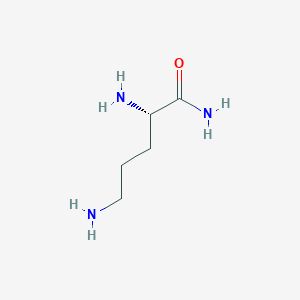
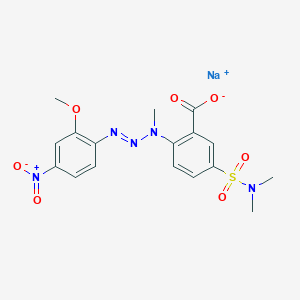
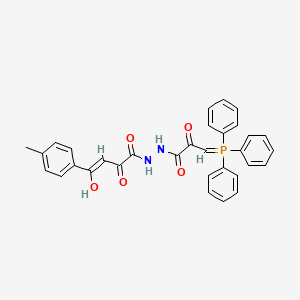
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)
